

19(R)-HETE Interaction with Cellular Receptors: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 19(R)-HETE

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Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1][2] It exists as two stereoisomers, **19(R)-HETE** and 19(S)-HETE, which can exhibit distinct biological activities. While significant research has elucidated the receptor interactions and signaling pathways of 19(S)-HETE, the specific cellular receptors and downstream signaling mechanisms for **19(R)-HETE** remain less well-defined. This guide provides a comprehensive overview of the current understanding of **19(R)-HETE**'s interactions with cellular components, with a comparative analysis to its (S)-enantiomer, and details the experimental methodologies used in these investigations.

Identified Molecular Targets and Cellular Interactions

The primary identified molecular interactions for **19(R)-HETE** are as an antagonist of 20-HETE-mediated effects and as a noncompetitive inhibitor of the enzyme CYP1B1. In contrast, 19(S)-HETE is a known agonist of the prostacyclin (IP) receptor.

19(R)-HETE: Antagonism of 20-HETE Effects

19(R)-HETE has been shown to counteract the vasoconstrictive effects of 20-HETE. At a concentration of 1 μ M, **19(R)-HETE** completely blocks the vasoconstriction of renal arterioles

induced by 20-HETE, whereas 19(S)-HETE is inactive in this regard.[3] While this points to a potential interaction with a 20-HETE receptor, a specific G-protein coupled receptor (GPCR) that binds **19(R)-HETE** to mediate this antagonism has not yet been definitively identified. Recent studies have identified GPR75 as a receptor for 20-HETE, which signals through Gq to affect vascular function.[4] It is plausible that **19(R)-HETE** may act as an antagonist at this or another related receptor.

19(R)-HETE: Inhibition of CYP1B1

19(R)-HETE has been identified as an endogenous noncompetitive inhibitor of human recombinant CYP1B1.[5] This inhibition is enantioselective, with 19(S)-HETE being a more potent inhibitor.[5]

19(S)-HETE: Agonism of the Prostacyclin (IP) Receptor

In contrast to its (R)-enantiomer, 19(S)-HETE is a potent and specific agonist of the prostacyclin (IP) receptor, a Gs-coupled GPCR.[6][7] This interaction leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6][7] **19(R)-HETE** is reported to be inactive at the IP receptor at concentrations up to 10 μ M.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for the molecular interactions of **19(R)-HETE** and 19(S)-HETE.

Table 1: Functional Activity of 19-HETE Enantiomers

| Compound | Target | Assay | Cell Line/System | Parameter | Value | Reference |
|------------|----------------------------------|--------------------------------------|---------------------------------------|------------|--------------------------------|-----------|
| 19(S)-HETE | Prostacyclin (IP) Receptor | cAMP Accumulation | MEG-01 cells | EC50 | 520 nM | [6][7] |
| 19(S)-HETE | Prostacyclin (IP) Receptor | cAMP Accumulation | COS-1 cells (heterologous expression) | EC50 | 567 nM | [8] |
| 19(R)-HETE | Prostacyclin (IP) Receptor | cAMP Accumulation | MEG-01 cells | Activity | Inactive up to 10 μ M | [6][7] |
| 19(R)-HETE | 20-HETE-induced vasoconstriction | Vasoconstriction of renal arterioles | Renal Arterioles | Inhibition | Complete blockade at 1 μ M | [3] |

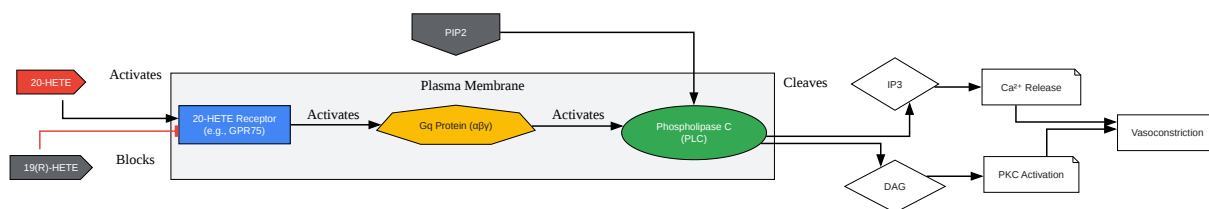
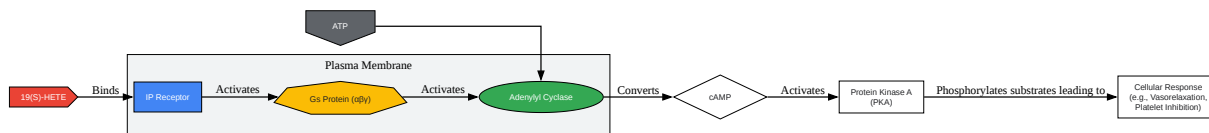
Table 2: Enzyme Inhibition Data for 19-HETE Enantiomers

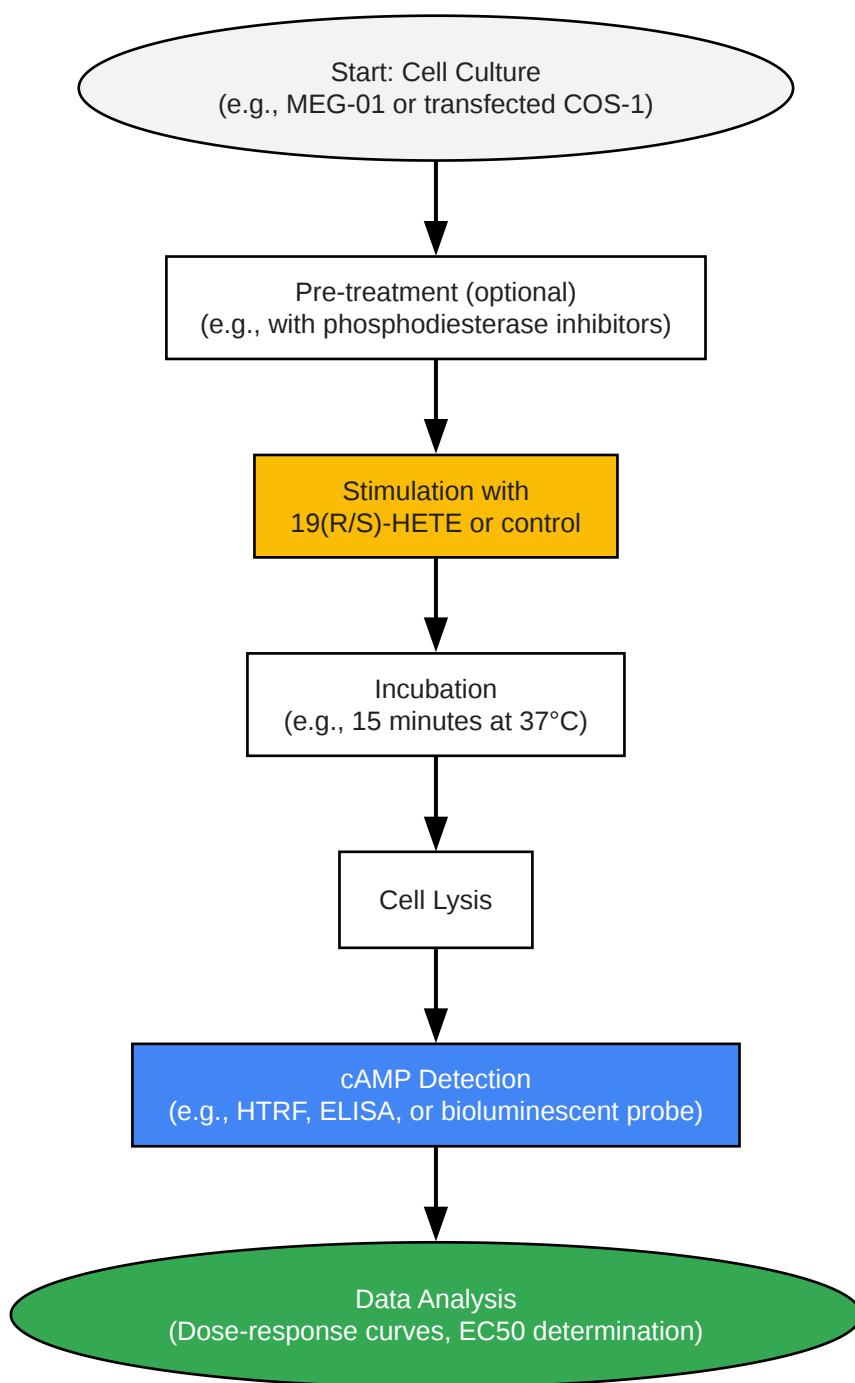
| Compound | Enzyme | Inhibition Type | Assay | Parameter | Value | Reference |
|------------|--------|-----------------|----------------------------------|-----------|---------|-----------|
| 19(S)-HETE | CYP1B1 | Noncompetitive | 7-ethoxyresorufin O-deethylation | Ki | 37.3 nM | [5] |
| 19(R)-HETE | CYP1B1 | Noncompetitive | 7-ethoxyresorufin O-deethylation | Ki | 89.1 nM | [5] |

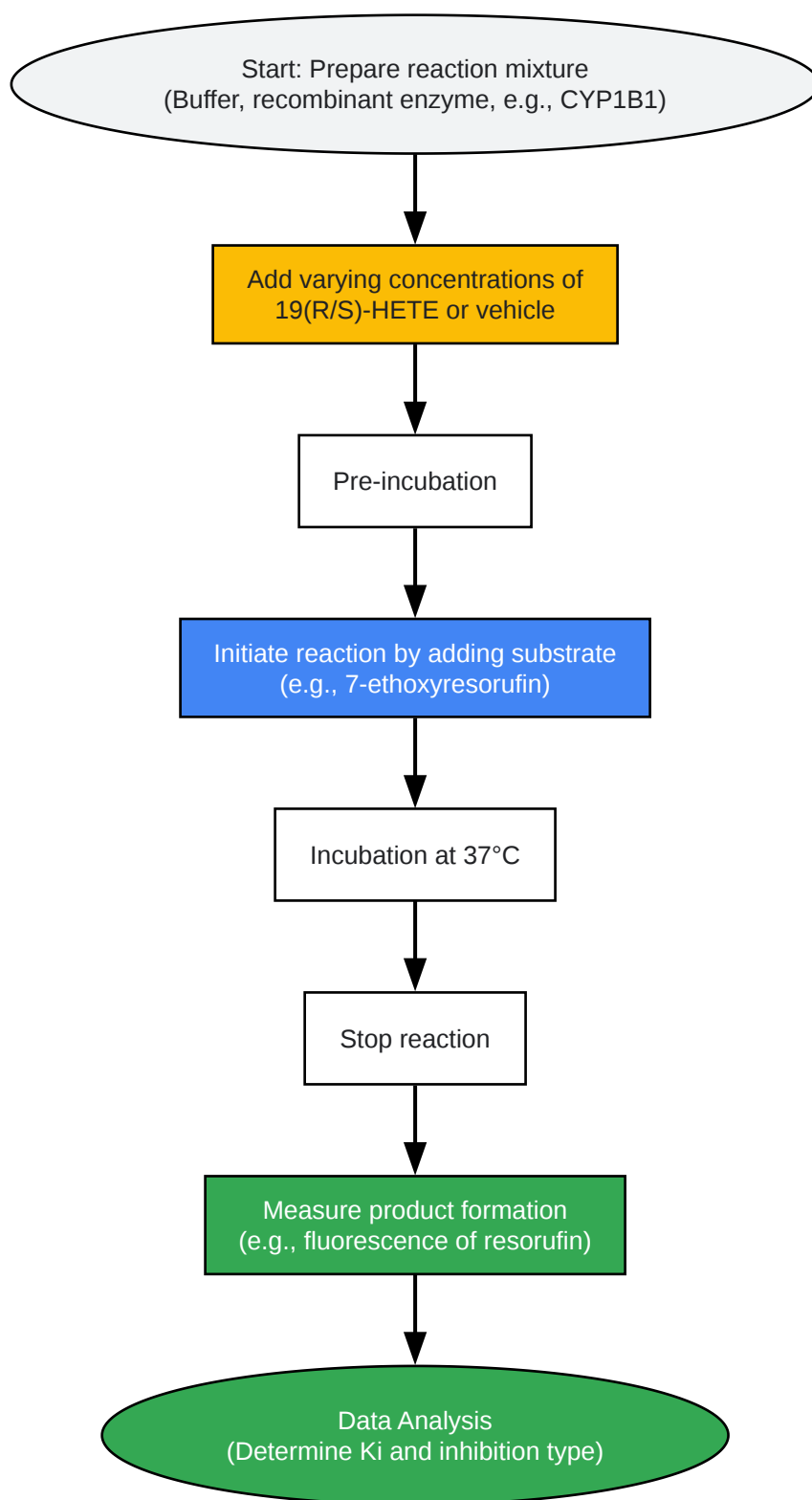
Signaling Pathways

19(S)-HETE Signaling Pathway

The signaling pathway for 19(S)-HETE is well-characterized and proceeds through the canonical Gs-coupled receptor pathway.







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References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [19(R)-HETE Interaction with Cellular Receptors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049644#19-r-hete-interaction-with-cellular-receptors]

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